4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride
CAS No.:
Cat. No.: VC18804841
Molecular Formula: C17H23Cl3N2O4
Molecular Weight: 425.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23Cl3N2O4 |
|---|---|
| Molecular Weight | 425.7 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C17H22Cl2N2O4.ClH/c1-17(2,3)25-16(24)21-8-6-20(7-9-21)14(15(22)23)11-4-5-12(18)13(19)10-11;/h4-5,10,14H,6-9H2,1-3H3,(H,22,23);1H |
| Standard InChI Key | MTIDQUJOUQMORV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |
Introduction
Structural and Functional Overview
Molecular Architecture
The compound’s IUPAC name, 4-[carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride, reflects its intricate structure:
-
Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.
-
3,4-Dichlorophenylcarboxymethyl substituent: Attached to the piperazine via a methylene bridge, this aryl group introduces steric bulk and electron-withdrawing effects due to the chlorine atoms.
-
tert-Butyl ester: Protects the carboxylic acid during synthesis, enhancing solubility in organic solvents.
-
Hydrochloride salt: Improves stability and crystallinity for purification .
Comparative Analysis with Analogues
Structurally similar compounds, such as TERT-BUTYL 4-(4-CHLOROBENZYL)PIPERAZINE-1-CARBOXYLATE (CAS: 77290-30-3), share the tert-butyl ester and piperazine core but differ in aryl substitution (4-chlorobenzyl vs. 3,4-dichlorophenylcarboxymethyl) . This variation significantly alters electronic properties and biological interactions.
Synthesis and Preparation Methods
Key Synthetic Steps
The synthesis involves multi-step organic transformations:
-
Piperazine Functionalization:
-
tert-Butyl Ester Protection:
-
Hydrochloride Salt Formation:
Industrial-Scale Production
Optimized conditions for large-scale synthesis include:
-
Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature control during alkylation and esterification.
-
Catalytic Systems: Transition metal catalysts (e.g., Pd/C) improve selectivity in aryl coupling steps .
Physicochemical Properties
Hydrophobicity and Solubility
The compound’s logD (pH 7.4) and water solubility (logS) are critical for its application in drug delivery:
| Property | Value | Comparative Data (PSAR12 vs. PEG12) |
|---|---|---|
| logD (pH 7.4) | -14.3 | PSAR12: -14.3; PEG12: -5.0 |
| logS (pH 7.4) | 21.2 | PSAR12: 21.2; PEG12: 14.8 |
The tert-butyl ester and hydrochloride salt collectively enhance hydrophilicity, facilitating aqueous solubility—a key advantage in ADC formulations .
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound participates in diverse reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ester Hydrolysis | TFA/DCM | Free carboxylic acid |
| Nucleophilic Substitution | NH₃ (liquid, −78°C) | Carboxamide derivative |
| Reduction | LiAlH₄ (anhydrous ether) | Primary alcohol |
Mechanistic Insights
-
Ester Hydrolysis: Acidic conditions (TFA) cleave the tert-butyl ester, regenerating the carboxylic acid. This step is reversible, requiring excess acid for complete deprotection .
-
Aromatic Substitution: The 3,4-dichlorophenyl group undergoes electrophilic substitution at the meta position due to the electron-withdrawing chlorine atoms .
Biological and Pharmaceutical Applications
Role in Antibody-Drug Conjugates (ADCs)
The compound’s hydrophilicity and stability make it ideal for ADC linkers:
-
Polysarcosine (PSAR) Linkers: Compared to polyethylene glycol (PEG), PSAR-based linkers (e.g., PSAR12) exhibit superior solubility and lower immunogenicity, as demonstrated in HER2-targeting ADCs .
-
Payload Release: Enzymatic cleavage of the ester bond in acidic environments (e.g., tumor tissues) ensures targeted drug delivery .
Case Study: HER2-Targeted ADC
In a study comparing PSAR and PEG linkers, ADCs incorporating the compound showed:
-
No Loss of Binding Affinity: HER2 binding EC₅₀ remained unchanged (0.48 nM for trastuzumab vs. 0.11–0.64 nM for ADCs) .
-
Enhanced Solubility: PSAR12-linked ADCs achieved >20 mg/mL concentrations without aggregation .
Research Advancements and Future Directions
Structural-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: The 3,4-dichlorophenyl moiety enhances metabolic stability but may reduce bioavailability due to increased polarity .
-
Ester vs. Amide Linkages: Replacing the tert-butyl ester with an amide (e.g., via reaction with amines) prolongs half-life in plasma but complicates synthesis .
Industrial and Environmental Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume